6-Methoxy-L-tryptophan methyl ester HCl 6-Methoxy-L-tryptophan methyl ester HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC19929666
InChI: InChI=1S/C13H16N2O3.ClH/c1-17-9-3-4-10-8(7-15-12(10)6-9)5-11(14)13(16)18-2;/h3-4,6-7,11,15H,5,14H2,1-2H3;1H/t11-;/m0./s1
SMILES:
Molecular Formula: C13H17ClN2O3
Molecular Weight: 284.74 g/mol

6-Methoxy-L-tryptophan methyl ester HCl

CAS No.:

Cat. No.: VC19929666

Molecular Formula: C13H17ClN2O3

Molecular Weight: 284.74 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-L-tryptophan methyl ester HCl -

Specification

Molecular Formula C13H17ClN2O3
Molecular Weight 284.74 g/mol
IUPAC Name methyl (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate;hydrochloride
Standard InChI InChI=1S/C13H16N2O3.ClH/c1-17-9-3-4-10-8(7-15-12(10)6-9)5-11(14)13(16)18-2;/h3-4,6-7,11,15H,5,14H2,1-2H3;1H/t11-;/m0./s1
Standard InChI Key LNDHRJZZLLESPZ-MERQFXBCSA-N
Isomeric SMILES COC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)OC)N.Cl
Canonical SMILES COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)OC)N.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key modifications to the native L-tryptophan framework:

  • Methoxy Substitution: A methoxy (-OCH3_3) group at the indole ring’s sixth position, which alters electronic distribution and steric interactions.

  • Methyl Esterification: The carboxyl group is esterified with a methyl group, enhancing lipophilicity and protecting the carboxylic acid during synthetic reactions.

  • Hydrochloride Salt Formation: The amino group is protonated as a hydrochloride salt, improving crystallinity and storage stability .

The isomeric SMILES notation COC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)OC)N.Cl\text{COC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)OC)N.Cl} and IUPAC name methyl (S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate hydrochloride encode its stereochemistry, confirming the L-configuration at the alpha-carbon .

Table 1: Molecular Properties of 6-Methoxy-L-Tryptophan Methyl Ester HCl

PropertyValueSource
Molecular FormulaC13H17ClN2O3\text{C}_{13}\text{H}_{17}\text{ClN}_2\text{O}_3
Molecular Weight284.74 g/mol
CAS Number107447-04-1
Purity≥95%
XLogP31.7 (predicted)

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 6-methoxy-L-tryptophan methyl ester HCl involves multi-step organic transformations:

  • Indole Ring Functionalization: Introduction of the methoxy group via electrophilic aromatic substitution using methyl iodide or analogous alkylating agents under basic conditions .

  • Esterification: Reaction of the carboxyl group with methanol in the presence of acid catalysts (e.g., HCl) to form the methyl ester.

  • Salt Formation: Treatment with hydrochloric acid to protonate the amino group, yielding the hydrochloride salt .

Critical synthetic parameters include temperature control (<0°C during nitration or halogenation steps) and purification via recrystallization from chloroform-methanol mixtures. The process achieves yields of 72–99% for intermediates like 2-bromoindole derivatives .

Reactivity and Derivative Formation

The compound’s functional groups enable diverse reactions:

  • Indole Ring Modifications: Electrophilic substitution at the C-2 position, facilitated by the methoxy group’s electron-donating effects . For example, bromination with N-bromosuccinimide (NBS) at −78°C yields 2-bromoindole derivatives in 80% yield .

  • Ester Hydrolysis: The methyl ester can be cleaved under acidic (e.g., 2N HCl) or basic conditions to regenerate the carboxylic acid .

  • Peptide Coupling: The free amino group participates in diketopiperazine formation with proline or other amino acids, as seen in tryprostatin A analogues .

Pharmacological and Biochemical Implications

Serotonin Pathway Modulation

As a tryptophan analog, this compound influences serotonin biosynthesis. Tryptophan hydroxylase (TPH) converts tryptophan to 5-hydroxytryptophan (5-HTP), a serotonin precursor. The methoxy group may alter TPH binding affinity, potentially modulating serotonin levels in neuronal tissues. Studies suggest its utility in probing serotonin receptor subtypes (e.g., 5-HT1A_{1A}, 5-HT2A_{2A}) due to structural mimicry.

Anticancer Research

While direct evidence is limited, structurally related tryptophan derivatives exhibit anticancer activity via:

  • Cell Cycle Arrest: Inhibition of the G2/M phase transition in tsFT210 cells, as observed in tryprostatin A analogues .

  • ABC Transporter Inhibition: Potent inhibition of breast cancer resistance protein (BCRP/ABCG2), enhancing chemotherapeutic efficacy .

Analytical Characterization

Spectroscopic Profiling

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals aromatic protons at δ 7.0–7.2 ppm (indole H-4, H-5, H-7) and aliphatic protons at δ 3.6–4.1 ppm (methyl ester -OCH3_3).

  • LC-MS: High-resolution mass spectrometry confirms the molecular ion peak at m/z 284.74, with fragmentation patterns matching the indole and ester moieties.

Applications in Chemical Biology

Probe Development

The compound serves as a precursor for fluorescent or radiolabeled probes targeting serotonin transporters (SERT). For instance, 11C^{11}\text{C}-labeled derivatives enable positron emission tomography (PET) imaging of serotonin dynamics in vivo.

Peptide Synthesis

Incorporation into cyclic dipeptides (e.g., with L-valine or L-phenylalanine) generates bioactive molecules with enhanced血脑屏障 permeability .

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